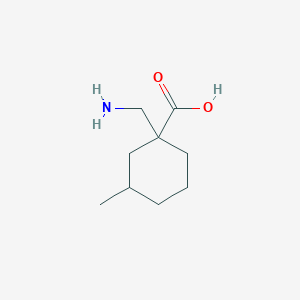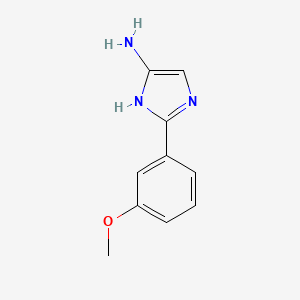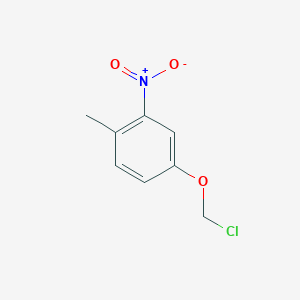
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group. It is a derivative of cyclohexane and is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
準備方法
The synthesis of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
-
Industrial Production Methods
- The industrial production of this compound often involves the use of lower alcohols such as ethanol or methanol, carboxylic acids like acetic acid, and esters or ethers like ethyl acetate, together with ammonia .
- Another method involves the production of the compound from its hydrochloric salt in an anhydrous medium .
化学反応の分析
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: It can participate in substitution reactions, such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
-
Major Products
科学的研究の応用
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
作用機序
The exact mechanism of action of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is not fully understood. it is known to inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction leads to the inhibition of neurotransmitter release, which contributes to its anticonvulsant and analgesic effects .
類似化合物との比較
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Cyclopentanamine: Another compound with a similar structure but different functional groups.
-
Uniqueness
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(aminomethyl)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChIキー |
QGQVWPUAPILUTJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)






